4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine
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Overview
Description
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with a difluoromethyl group and a dimethoxyphenyl group, as well as a pyrazole ring attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of Substituents: The difluoromethyl and dimethoxyphenyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.
Attachment of the Pyrazole Ring: The pyrazole ring is attached through a coupling reaction, typically using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It is studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Mechanism of Action
The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and dimethoxyphenyl groups may enhance binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(TRIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE
- **N-[4-(METHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE
Uniqueness
The presence of the difluoromethyl group in N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE distinguishes it from similar compounds. This group can significantly influence the compound’s electronic properties and reactivity, making it unique in its interactions and applications.
Properties
Molecular Formula |
C19H21F2N5O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C19H21F2N5O2/c1-4-26-11-12(10-23-26)9-22-19-24-14(8-15(25-19)18(20)21)13-5-6-16(27-2)17(7-13)28-3/h5-8,10-11,18H,4,9H2,1-3H3,(H,22,24,25) |
InChI Key |
KWVLKANTBXOXTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=NC(=CC(=N2)C(F)F)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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